![molecular formula C12H8N4O7 B11987431 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide CAS No. 37962-27-9](/img/structure/B11987431.png)
5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide: is a chemical compound with the molecular formula C12H8N4O7 and a molecular weight of 320.22 g/mol . It is characterized by the presence of nitro groups and furan rings, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide typically involves the reaction of 5-nitro-2-furanacrylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization, to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitro groups is known to contribute to the antimicrobial activity of related compounds .
Medicine: In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents, particularly in the treatment of bacterial infections .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to the disruption of cellular processes. This mechanism is similar to that of other nitro-containing antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
5-Nitro-2-furaldehyde diacetate: Another nitro-containing furan derivative with similar chemical properties.
4-Nitrobenzoic acid (5-(2-nitrophenyl)-furan-2-ylmethylene)-hydrazide: A related compound with a similar structure but different functional groups.
N-(2-Difluoromethoxy-5-nitrobenzylidene)-N’-(4-nitrophenyl)-hydrazine: A compound with similar hydrazide functionality but different substituents.
Uniqueness: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is unique due to its specific combination of nitro groups and furan rings, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
37962-27-9 |
---|---|
Molekularformel |
C12H8N4O7 |
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
(E)-3-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C12H8N4O7/c17-10(4-1-8-2-5-11(22-8)15(18)19)14-13-7-9-3-6-12(23-9)16(20)21/h1-7H,(H,14,17)/b4-1+,13-7+ |
InChI-Schlüssel |
IUTJYHSRMXYBAA-NYNQDTEKSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.